2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)-
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Overview
Description
2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- is a complex organic compound characterized by its unique chemical structure. This compound belongs to the benzoxazinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzoxazinone core followed by the introduction of the diethylamino and trifluoromethyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield, purity, and cost-effectiveness while adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazinones.
Scientific Research Applications
2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3-Benzoxazin-2-one, 8-fluoro-
- 2H-1,3-Benzoxazin-2-one, 8-methoxy-
Uniqueness
Compared to similar compounds, 2H-1,3-Benzoxazin-2-one, 7-(diethylamino)-4-(trifluoromethyl)- is unique due to the presence of the diethylamino and trifluoromethyl groups. These functional groups impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
823190-63-2 |
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Molecular Formula |
C13H13F3N2O2 |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
7-(diethylamino)-4-(trifluoromethyl)-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C13H13F3N2O2/c1-3-18(4-2)8-5-6-9-10(7-8)20-12(19)17-11(9)13(14,15)16/h5-7H,3-4H2,1-2H3 |
InChI Key |
MCMREKAHXXMJIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
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